2-(4,6-dimethylpyrimidin-2-yl)-8-(4-fluorophenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
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Overview
Description
2-(4,6-dimethylpyrimidin-2-yl)-8-(4-fluorophenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex organic compound with a unique structure that combines pyrimidine, fluorophenyl, and pyrazoloisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-8-(4-fluorophenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and pyrazoloisoquinoline intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethylpyrimidin-2-yl)-8-(4-fluorophenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-(4,6-dimethylpyrimidin-2-yl)-8-(4-fluorophenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-8-(4-fluorophenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol: Shares the pyrimidine and pyrazole moieties but differs in the substitution pattern.
2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide: Contains a similar pyrimidine core but has different substituents and functional groups.
Uniqueness
What sets 2-(4,6-dimethylpyrimidin-2-yl)-8-(4-fluorophenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione apart is its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H18FN5O2 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-8-(4-fluorophenyl)-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C22H18FN5O2/c1-11-7-12(2)26-22(25-11)28-21(30)19-16-8-14(13-3-5-15(23)6-4-13)9-18(29)17(16)10-24-20(19)27-28/h3-7,10,14H,8-9H2,1-2H3,(H,24,27) |
InChI Key |
YWQVOXVQDUGHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C4CC(CC(=O)C4=CN=C3N2)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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